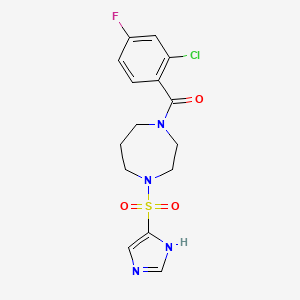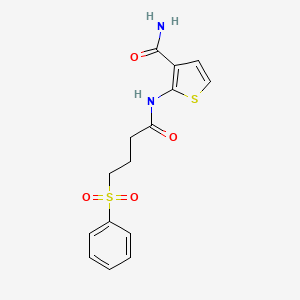
2-(4-(Phenylsulfonyl)butanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Phenylsulfonyl)butanamido)thiophene-3-carboxamide, also known as PBTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTTC is a thiophene-based compound that has been studied for its ability to inhibit the growth of cancer cells and its potential use in treating neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Immunomodulatory Applications
- Immunosuppressive Activity : A study by Axton et al. (1992) utilized similar chemistry to synthesize phenylheteroarylbutenamides and phenylbutenamides that displayed immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).
Pharmaceutical Synthesis Techniques
- Mechanosynthesis of Sulfonyl-(thio)ureas : Tan et al. (2014) demonstrated the first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, by stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates (Tan et al., 2014).
Antibacterial and Antifungal Agents
- Antimicrobial Activity : Research by Sowmya et al. (2018) prepared derivatives of thiophene-2-carboxamides exhibiting potential antibacterial and antifungal activities against B. subtilis and A. niger (Sowmya et al., 2018).
Materials Science
- Polyamide Synthesis : Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, leading to noncrystalline polymers with high thermal stability, using a process that could potentially involve similar sulfonyl compounds (Hsiao et al., 2000).
Analytical Chemistry
- Ion-Selective Electrodes : Guzinski et al. (2013) used thioamide derivatives of p-tert-butylcalix[4]arene as ionophores in solid-contact ion-selective electrodes for determining lead(II) in environmental samples (Guzinski et al., 2013).
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-14(19)12-8-9-22-15(12)17-13(18)7-4-10-23(20,21)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRAGRTQKQFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Phenylsulfonyl)butanamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2691099.png)

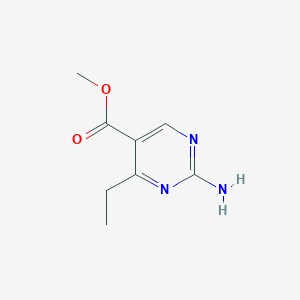
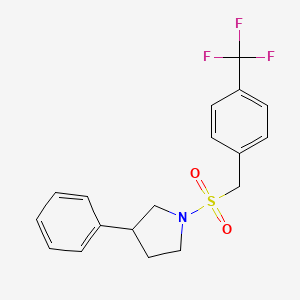
![tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2691105.png)
![3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2691106.png)


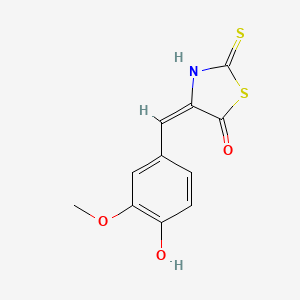
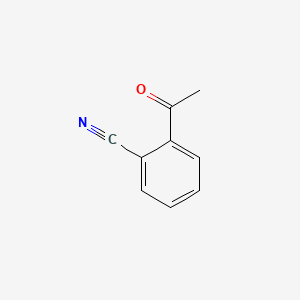

![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)
